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Compound of Interest

Compound Name: Felodipine 3,5-dimethyl ester

Cat. No.: B193179 Get Quote

Synthesis of Felodipine 3,5-Dimethyl Ester: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Felodipine 3,5-dimethyl
ester, a close analog of the calcium channel blocker Felodipine. The core of this synthesis is

the Hantzsch dihydropyridine synthesis, a classic and versatile multicomponent reaction. This

document outlines the synthetic pathway starting from methyl acetoacetate, detailing the

experimental protocol, and presenting available quantitative data.

Overview of the Synthetic Pathway
The synthesis of Felodipine 3,5-dimethyl ester, chemically known as dimethyl 4-(2,3-

dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is achieved through a one-

pot Hantzsch condensation. This reaction involves the condensation of an aldehyde (2,3-

dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor, in this case,

from an enamine (methyl 3-aminocrotonate which is formed in situ or added as a reactant).

The overall reaction can be summarized as follows:
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Starting Materials

Hantzsch Condensation Final Product

2,3-Dichlorobenzaldehyde

One-Pot Reaction
(Methanol, 60°C, 10h)Methyl Acetoacetate

Methyl 3-Aminocrotonate

Felodipine 3,5-Dimethyl Ester
Yield: ~82.1%

Click to download full resolution via product page

Caption: Overall synthetic scheme for Felodipine 3,5-dimethyl ester.

Experimental Protocol
The following protocol is based on a reported one-pot synthesis of Felodipine 3,5-dimethyl
ester.[1]

Materials:

2,3-Dichlorobenzaldehyde

Methyl acetoacetate

Methyl 3-aminocrotonate

Methanol (anhydrous)

Anhydrous ether

Procedure:

To a reaction flask, add 80 mL of methanol.
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Under stirring, add 2,3-dichlorobenzaldehyde (14 g, 0.08 mol), methyl 3-aminocrotonate (9.2

g, 0.08 mol), and methyl acetoacetate (9.3 g, 0.08 mol).[1]

Heat the reaction mixture to 60°C and maintain this temperature for 10 hours, ensuring the

reaction is protected from light.[1]

After the reaction is complete, transfer the solution to a single-necked flask and concentrate

it to dryness at 40°C under reduced pressure.[1]

To the resulting residue, add 80 mL of anhydrous ether and triturate the mixture for 2 hours.

[1]

Filter the solid product.

For purification, dissolve the filtered solid in 40 mL of methanol at 65°C.

Allow the solution to cool to room temperature with stirring, and then let it stand at

approximately 5°C overnight to facilitate crystallization.[1]

Filter the recrystallized product and dry the filter cake under vacuum at 50°C to obtain the

final product as a pale yellow solid.[1]

Quantitative Data
The following table summarizes the key quantitative data from the described synthesis.
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Parameter Value Reference

Reactant Quantities

2,3-Dichlorobenzaldehyde 14 g (0.08 mol) [1]

Methyl acetoacetate 9.3 g (0.08 mol) [1]

Methyl 3-aminocrotonate 9.2 g (0.08 mol) [1]

Reaction Conditions

Solvent Methanol (80 mL) [1]

Temperature 60°C [1]

Reaction Time 10 hours [1]

Product Information

Product Name Felodipine 3,5-Dimethyl Ester

IUPAC Name

Dimethyl 4-(2,3-

dichlorophenyl)-2,6-dimethyl-

1,4-dihydropyridine-3,5-

dicarboxylate

Molecular Formula C₁₇H₁₇Cl₂NO₄

Molecular Weight 370.23 g/mol

Appearance Pale yellow solid [1]

Yield 24.3 g (82.1%) [1]

Purity (HPLC) 98.72% [1]

Note on Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for

Felodipine 3,5-dimethyl ester are not readily available in public domain literature.

Researchers should perform full spectroscopic analysis to confirm the structure and purity of

the synthesized compound. This compound is also known as Felodipine EP Impurity B.

Reaction Mechanism and Workflow
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The synthesis proceeds via the Hantzsch dihydropyridine synthesis. The generally accepted

mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl

compound (a chalcone-type intermediate) and an enamine. These intermediates then react to

form the dihydropyridine ring.

The logical workflow for the synthesis and purification is illustrated below:
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Reactant Mixing
(Aldehyde, β-Ketoester, Enamine in Methanol)

Heating and Reaction
(60°C, 10h, protect from light)

Step 1

Solvent Evaporation
(40°C, reduced pressure)

Step 2

Crude Product Isolation
(Trituration with ether and filtration)

Step 3

Recrystallization
(Dissolution in hot methanol)

Step 4

Crystallization
(Cooling to 5°C overnight)

Step 5

Final Product Isolation
(Filtration and vacuum drying)

Step 6

Pure Felodipine 3,5-Dimethyl Ester

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification.
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Conclusion
The synthesis of Felodipine 3,5-dimethyl ester from methyl acetoacetate provides a practical

example of the Hantzsch dihydropyridine synthesis. The described one-pot method offers a

high yield and purity of the final product. For researchers in drug development, this synthetic

route can be a valuable tool for accessing analogs of Felodipine for further studies. It is

imperative that any synthesis is followed by thorough characterization of the final compound to

confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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